Direct GPX4 Target Engagement via CETSA
BCP-T.A demonstrates direct and quantifiable binding to GPX4 in intact cells, a critical differentiator from RSL3 and ML162 which lack direct GPX4 enzymatic inhibitory activity [1]. At a concentration of 0.5 µM, BCP-T.A stabilizes the GPX4 protein, increasing its aggregation temperature (Tagg) by approximately 7 °C relative to the DMSO vehicle control [2]. This thermal shift magnitude confirms robust target engagement in a cellular context. By contrast, CETSA experiments with RSL3 show no thermal stabilization of GPX4, consistent with findings that RSL3 and ML162 are not direct GPX4 inhibitors but rather target TXNRD1 [1]. BCP-T.A therefore provides researchers with a validated tool for direct GPX4 modulation, eliminating the mechanistic ambiguity associated with alternative probes.
| Evidence Dimension | GPX4 target engagement (CETSA thermal shift) |
|---|---|
| Target Compound Data | ΔTagg = ~7 °C increase (0.5 µM) |
| Comparator Or Baseline | RSL3: no thermal stabilization of GPX4; DMSO: baseline Tagg |
| Quantified Difference | ~7 °C shift vs. 0 °C shift for RSL3/DMSO |
| Conditions | Cellular Thermal Shift Assay (CETSA) in NCI-H522 NSCLC cells; 0.5 µM compound, 3 h treatment; n=3; statistical significance *P<0.05, **P<0.01, ***P<0.001 |
Why This Matters
This quantitative thermal shift data provides direct evidence of BCP-T.A binding to GPX4 in a cellular environment, enabling confident interpretation of ferroptosis phenotypes without the confounding TXNRD1 inhibition observed with RSL3 and ML162.
- [1] Cheff DM, et al. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1. Redox Biol. 2023;62:102703. View Source
- [2] Kemker I, et al. Figure 12E: CETSA for compound BCP-T.A. PMC10408038. 2023. View Source
